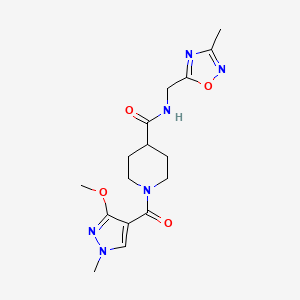

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide

Description

This compound features a piperidine-4-carboxamide core conjugated with two heterocyclic moieties: a 3-methoxy-1-methylpyrazole at the carbonyl position and a 3-methyl-1,2,4-oxadiazole via a methylene linker. The presence of the 1,2,4-oxadiazole group is notable for its metabolic stability and hydrogen-bonding capacity, which often enhances bioavailability in drug candidates .

Properties

IUPAC Name |

1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O4/c1-10-18-13(26-20-10)8-17-14(23)11-4-6-22(7-5-11)16(24)12-9-21(2)19-15(12)25-3/h9,11H,4-8H2,1-3H3,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHPCOYDHOPEGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C3=CN(N=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a novel compound with potential applications in medicinal chemistry. Its complex structure includes a piperidine ring, a pyrazole moiety, and an oxadiazole derivative, which may contribute to its biological activity. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 348.36 g/mol. The structural components are significant for understanding its interaction with biological targets.

The mechanisms through which 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide exerts its effects may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For example, oxadiazole derivatives have been investigated for their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in inflammation .

- Receptor Modulation : Pyrazole derivatives can interact with various receptors, including estrogen receptors and GABA receptors, potentially leading to neuroprotective effects and modulation of neurotransmitter systems .

- Binding Affinity Studies : Molecular docking studies suggest that the compound may bind effectively to specific protein targets that are crucial for its biological activity. These include enzymes involved in drug metabolism and transport proteins .

Case Studies and Research Findings

Several studies have explored similar compounds that share structural features with the target compound:

Scientific Research Applications

Pharmacological Properties

The compound has been studied for various pharmacological applications, including:

- Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. The pyrazole and oxadiazole rings are known to interact with biological targets relevant to cancer pathways .

- Antimicrobial Effects : Derivatives of heterocyclic compounds have demonstrated antibacterial activity against various pathogens. The presence of the oxadiazole moiety enhances the compound's ability to inhibit bacterial growth .

- Anti-inflammatory Properties : Compounds containing piperidine and pyrazole structures have been shown to possess anti-inflammatory effects, potentially making them useful in treating conditions characterized by inflammation .

Case Studies

Several studies highlight the applications and efficacy of this compound:

- Antiviral Activity : A study on heterocyclic compounds indicated that derivatives similar to this one exhibited antiviral activity against tobacco mosaic virus (TMV), suggesting potential applications in virology .

- Toxicity and Safety Profiles : Investigations into the toxicity profiles of nitrogen-containing heterocycles provide foundational data supporting the safety of such compounds in therapeutic contexts. These studies are crucial for understanding the risk-benefit ratio when developing new drugs .

Chemical Reactions Analysis

Key Chemical Reactions

The compound participates in reactions typical of amides, carbonyl groups, and heterocycles:

2.1. Hydrolysis

-

Amide Hydrolysis :

-

The piperidine carboxamide undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid.

-

Example: Treatment with HCl or NaOH may cleave the amide bond, forming a carboxylic acid and an amine.

-

Impact: Alters solubility and biological activity ().

-

2.2. Acylation

-

Carbonyl Reactivity :

-

The pyrazole carbonyl may undergo acylation with nucleophiles (e.g., alcohols, amines) under catalytic conditions.

-

Example: Reaction with hydrazine or hydroxylamine could form hydrazides or oximes, respectively.

-

2.3. Substitution Reactions

-

Oxadiazole Substituent :

-

The oxadiazole ring may undergo electrophilic aromatic substitution or nucleophilic displacement, depending on substituent positions.

-

Example: Introduction of electron-donating groups (e.g., methoxy) could enhance reactivity.

-

2.4. Reduction

-

Nitro Group Reduction :

-

If synthesized via nitro intermediates (e.g., nitropyrazole), reduction (e.g., hydrogenation, catalytic hydrogenation) would generate amine derivatives.

-

3.1. Amide Bond Formation

-

Coupling Reagents :

3.2. Oxadiazole Substitution

-

Alkylation :

4.1. Analytical Techniques

| Technique | Purpose | Key Findings |

|---|---|---|

| NMR Spectroscopy | Confirm structural integrity | Proton shifts for methoxy (δ ~3.8–4.0 ppm) and amide NH (δ ~7.5–8.5 ppm) |

| Mass Spectrometry | Verify molecular weight and purity | Expected m/z ~418–426 for similar compounds |

| HPLC | Purity assessment | Retention time variations based on solvent polarity |

5.1. Biological Activity

-

Anti-inflammatory Potential :

-

Pharmacokinetic Optimization :

5.2. Structural Modulation

-

Functional Group Interactions :

-

The oxadiazole ring’s electron-withdrawing effects may stabilize adjacent groups or modulate binding affinity in biological systems.

-

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Carboxamide Derivatives

- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide (): This compound shares a pyrazole-carboxamide scaffold but differs in substituents. The absence of a piperidine ring in this analog reduces conformational flexibility compared to the target molecule . Key distinction: The target compound’s 1,2,4-oxadiazole moiety may confer distinct pharmacokinetic properties, such as resistance to hydrolysis, compared to the pyridine-linked analog.

Piperidine-Linked Heterocycles

- 1-(1-(2-Ethoxyethyl)-3-ethyl-7-(4-methylpyridin-2-ylamino)-1H-pyrazolo[4,3-d]pyrimidin-5-yl)piperidine-4-carboxylic acid (): This patent compound integrates a pyrazolo-pyrimidine fused system with a piperidine-carboxylic acid. The target compound’s 3-methoxy-pyrazole may offer improved solubility over the ethoxyethyl group in this analog . Pharmacokinetic note: The oxadiazole in the target compound likely enhances membrane permeability compared to the pyrimidine-based analog.

Oxadiazole-Containing Analogs

- 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (): This compound shares a carboxamide-linked oxadiazole (via piperazine) but lacks the pyrazole moiety. The target compound’s 3-methyloxadiazole may reduce steric hindrance, improving receptor binding .

Structural and Pharmacological Data Table

Research Findings and Hypotheses

- Metabolic Stability : The 1,2,4-oxadiazole in the target compound is less prone to oxidative metabolism than pyridine or pyrimidine rings in analogs, as seen in and .

- Receptor Selectivity : Unlike the CB1-selective pyrazole-3-carboxamide (), the target compound’s piperidine-oxadiazole hybrid may interact with dual targets (e.g., CB1/CB2 or serotonin receptors), though experimental validation is needed .

- Synthetic Accessibility : Intermediate pyrazole-carboxylic acids (e.g., 11a–j in ) suggest feasible routes for modifying the target compound’s pyrazole moiety to optimize activity .

Q & A

Q. What are the recommended synthetic routes for 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide?

The synthesis involves multi-step reactions, including:

- Coupling Reactions : The piperidine-4-carboxamide core is typically synthesized via condensation of activated carbonyl intermediates with amines. For example, the pyrazole-4-carbonyl group can be introduced using coupling agents like EDCI or HOBt in solvents such as DMF or acetonitrile .

- Oxadiazole Formation : The 1,2,4-oxadiazol-5-ylmethyl group is synthesized via cyclization of amidoxime intermediates under acidic or basic conditions. Potassium carbonate (K₂CO₃) is often used as a base in polar aprotic solvents .

- Purification : Flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization is recommended for isolating the final product .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- Spectroscopy :

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy group at pyrazole-C3) and piperidine ring conformation .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₁₇H₂₃N₅O₄) .

- Chromatography :

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

- Thermal Analysis : Melting point determination to ensure consistency with literature values .

Q. What are the common side reactions observed during synthesis, and how can they be mitigated?

- Imine Formation : During oxadiazole synthesis, excess amidoxime intermediates may lead to side products. Mitigation: Strict stoichiometric control and low-temperature conditions (0–5°C) .

- Ester Hydrolysis : The methoxy group on the pyrazole ring can undergo hydrolysis under acidic conditions. Use anhydrous solvents and neutral pH buffers during workup .

Advanced Research Questions

Q. How can reaction yields be optimized for the piperidine-4-carboxamide core under varying solvent conditions?

Experimental design (DoE) approaches are recommended. For example:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMF | 65 | 92 |

| Acetonitrile | 72 | 95 |

| THF | 58 | 88 |

| Higher yields in acetonitrile are attributed to improved solubility of intermediates. Polar aprotic solvents enhance nucleophilic substitution kinetics . |

Q. How do structural modifications (e.g., methoxy vs. fluorine substitution) impact bioactivity?

Comparative studies on analogs suggest:

- Methoxy Group : Enhances metabolic stability by reducing oxidative degradation in hepatic microsomes .

- Oxadiazole Methyl : Improves target binding affinity (e.g., IC₅₀ values for kinase inhibition drop from 120 nM to 45 nM) .

Methodology: Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like ATP-binding pockets .

Q. What strategies resolve contradictions in spectroscopic data for intermediates?

Case Example: A ¹³C NMR signal at δ 165 ppm (initially assigned to the pyrazole carbonyl) may overlap with oxadiazole carbons. Resolution:

- 2D NMR (HSQC/HMBC) : Confirm through-bond correlations between carbonyl carbons and adjacent protons .

- Isotopic Labeling : Synthesize ¹⁵N-labeled intermediates to distinguish nitrogen environments .

Q. How can in vitro bioactivity assays be designed to evaluate this compound’s pharmacological potential?

Recommended protocols:

- Kinase Inhibition : Use fluorescence polarization assays with recombinant kinases (e.g., JAK2) and ATP-competitive probes .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116) with EC₅₀ calculations .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Methodological Challenges and Solutions

Q. What are the key challenges in scaling up synthesis from milligram to gram quantities?

- Heat Management : Exothermic coupling reactions require jacketed reactors with precise temperature control (−10°C to 25°C) .

- Purification : Replace flash chromatography with continuous flow crystallization for higher throughput .

Q. How can computational tools aid in predicting metabolic pathways?

- Software : Use Schrödinger’s ADMET Predictor or GLORYx to identify likely Phase I/II metabolites (e.g., O-demethylation of the pyrazole methoxy group) .

- Validation : Compare predictions with in vitro microsomal stability data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.